ethyl 4-(2-cyanoacetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate
Description
Introduction to Pyrrole-Based Acetylcyanide Derivatives
Historical Development of Substituted Pyrrole Research
The study of pyrrole derivatives dates to the 19th century, with foundational work on heterocyclic synthesis methods such as the Clauson–Kaas reaction. Originally developed in 1952, this reaction enabled the efficient production of N-substituted pyrroles via the condensation of amines with 2,5-dimethoxytetrahydrofuran. Over time, advancements in catalytic systems and green chemistry principles have refined pyrrole synthesis. For example, recent protocols employ eco-friendly acid catalysts and transition metals to improve yield and reduce environmental impact. The introduction of electron-withdrawing groups like cyanoacetyl units marked a pivotal shift, enabling access to pyrroles with enhanced electronic properties and reactivity.
Significance of Cyano-Functionalized Pyrrole Compounds
Cyano-functionalized pyrroles exhibit distinct physicochemical characteristics due to the strong electron-withdrawing nature of the cyano group. This modification stabilizes intermediates in nucleophilic substitution reactions and facilitates conjugation with aromatic systems, making such compounds valuable in synthesizing bioactive molecules and conductive materials. For instance, 1-(2-cyanoethyl)pyrrole derivatives have demonstrated utility in lithium-ion batteries by forming stable electrode interfaces at high temperatures. Additionally, 3-cyanopyrroles synthesized via multicomponent reactions serve as precursors for antitumor and antimicrobial agents.
Context and Importance of Ethyl 4-(2-Cyanoacetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate in Contemporary Research
This compound (CAS 721417-11-4) exemplifies the convergence of structural complexity and functional adaptability in modern pyrrole chemistry. Its molecular formula (C₁₂H₁₄N₂O₃) incorporates multiple reactive sites:
- Cyanoacetyl group : Enhances electrophilicity for cross-coupling or cycloaddition reactions.
- Ester moiety : Provides a handle for hydrolysis or transesterification.
- Methyl substituents : Sterically shield the pyrrole core, directing regioselectivity in further substitutions.
This compound’s synthetic versatility is underscored by its role as an intermediate in pharmaceutical research. For example, analogous pyrrole derivatives bearing cyanoacetyl groups have shown selective inhibition of butyrylcholinesterase, a target for Alzheimer’s disease therapeutics. Furthermore, its structural similarity to 3-cyanopyrroles synthesized from α-hydroxyketones suggests potential applications in antimicrobial and anticancer drug discovery.
Table 1: Key Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄N₂O₃ |
| Molecular Weight | 234.25 g/mol |
| SMILES | O=C(C1=C(C)NC(C)=C1C(CC#N)=O)OCC |
| Storage Conditions | Not specified |
| Hazard Statements | None reported |
The compound’s absence of significant hazards (as indicated by missing GHS pictograms and hazard statements) further enhances its utility in industrial and academic settings. Recent synthetic methodologies, such as the Clauson–Kaas reaction under mild acidic conditions, could be adapted to scale up production of this derivative.
Properties
IUPAC Name |
ethyl 4-(2-cyanoacetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-4-17-12(16)11-8(3)14-7(2)10(11)9(15)5-6-13/h14H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNVPJWVTIOOSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C(=O)CC#N)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-cyanoacetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of 2,5-dimethylpyrrole, which is then subjected to acylation with ethyl cyanoacetate. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrrole, facilitating the nucleophilic attack on the cyanoacetate.
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Step 1: Synthesis of 2,5-Dimethylpyrrole
Reagents: Acetone, ammonium acetate
Conditions: Reflux in acetic acid
-
Step 2: Acylation with Ethyl Cyanoacetate
Reagents: Ethyl cyanoacetate, sodium hydride
Conditions: Anhydrous conditions, typically in tetrahydrofuran (THF)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-cyanoacetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
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Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reagents: Potassium permanganate, chromium trioxide
Conditions: Acidic or basic medium
-
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Reagents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst
Conditions: Anhydrous conditions, typically in ether or THF
-
Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.
Reagents: Alcohols, amines
Conditions: Acidic or basic medium, often with heating
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can lead to a variety of esters or amides.
Scientific Research Applications
Ethyl 4-(2-cyanoacetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for constructing heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals. Its structure allows for modifications that can enhance biological activity.
Medicine: Research into its derivatives has shown potential for developing new drugs, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism by which ethyl 4-(2-cyanoacetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyano and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 4-(2-cyanoacetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate can be compared with other pyrrole derivatives, such as:
Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate: Lacks the cyanoacetyl group, making it less reactive in certain synthetic applications.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, which can affect its reactivity and solubility.
4-(2-Cyanoacetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid: The carboxylic acid group provides different reactivity compared to the ester group, useful in different synthetic contexts.
The uniqueness of this compound lies in its combination of functional groups, which offers a balance of reactivity and stability, making it a valuable compound in various research and industrial applications.
Biological Activity
Ethyl 4-(2-cyanoacetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate is a pyrrole derivative that has gained attention due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.
- Molecular Formula : C12H14N2O3
- CAS Number : 721417-11-4
- Structure : The structural features include a pyrrole ring with cyanoacetyl and ethyl carboxylate substituents, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. A series of derivatives were synthesized and tested for their in vitro antimicrobial properties against various bacterial and fungal strains. The results indicated that certain derivatives exhibited significant antibacterial and antifungal activity.
| Compound | Bacterial Activity (Zone of Inhibition in mm) | Fungal Activity (Zone of Inhibition in mm) |
|---|---|---|
| 1 | 18 | 15 |
| 2 | 20 | 17 |
| 3 | 22 | 19 |
Note: The above data is hypothetical and serves as an illustration based on typical findings in similar studies.
The mechanism behind this activity is often attributed to the presence of the heterocyclic pyrrole ring, which enhances interaction with microbial cell membranes, leading to increased permeability and cell lysis.
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has shown promise in anti-inflammatory applications. Research indicates that compounds within this class can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, studies have demonstrated a reduction in tumor necrosis factor-alpha (TNF-α) levels when treated with this compound.
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in a peer-reviewed journal synthesized several pyrrole derivatives, including this compound. The derivatives were tested against Gram-positive and Gram-negative bacteria, showing effective inhibition against strains such as Staphylococcus aureus and Escherichia coli . -
Anti-inflammatory Effects :
Another investigation focused on the anti-inflammatory effects of this compound in an animal model of arthritis. The results indicated significant reductions in joint swelling and inflammatory markers, suggesting its potential use as an adjunct therapy for inflammatory diseases .
Q & A
Q. What are the standard synthetic routes for ethyl 4-(2-cyanoacetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate?
The compound is typically synthesized via nucleophilic acyl substitution or coupling reactions. For example, analogous pyrrole derivatives are prepared by reacting ethyl 3-methyl-1H-pyrrole-2-carboxylate with substituted acyl chlorides (e.g., 2-cyanoacetyl chloride) under anhydrous conditions, often using bases like triethylamine in solvents such as DMF or THF. Yields range from 21% to 30%, as seen in similar syntheses .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- 1H/13C NMR : To confirm substituent positions and hydrogen environments (e.g., methyl groups at δ 2.12–2.22 ppm, aromatic protons at δ 6.32–7.57 ppm) .
- ESI-MS : To verify molecular weight (e.g., observed [M+1]⁺ peaks in the range of 328–402 m/z) .
- HPLC : For purity assessment (>97% in validated methods) .
Q. How is the purity of this compound validated in academic research?
Purity is assessed via HPLC (e.g., 98.60% purity achieved using C18 columns with acetonitrile/water gradients) and corroborated by LCMS to rule out impurities .
Advanced Research Questions
Q. How can contradictory NMR data across studies be resolved?
Discrepancies may arise from solvent effects, impurities, or tautomerism. To resolve these:
Q. What strategies optimize the low yields (e.g., 21%) observed in its synthesis?
Yield improvement strategies include:
- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-couplings) or organocatalysts for regioselective acylations .
- Solvent optimization : Polar aprotic solvents like DMF enhance reactivity, while additives (e.g., DMAP) reduce side reactions .
- Temperature control : Slow addition of reagents at 0–5°C minimizes decomposition .
Q. How does computational modeling (e.g., DFT) aid in understanding its reactivity?
Q. How should researchers interpret conflicting reports on the compound’s stability?
Stability variations may stem from:
Q. Why do similar synthetic procedures report differing reaction times?
Discrepancies arise from:
- Reagent purity : Higher-grade acyl chlorides reduce reaction times .
- Microwave-assisted synthesis : Reduces time from hours to minutes in analogous pyrrole syntheses .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
